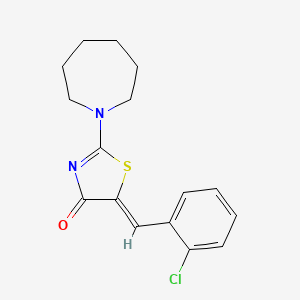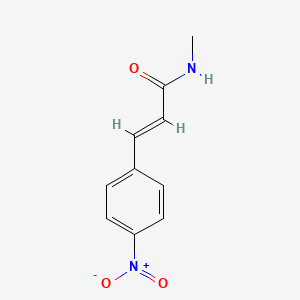
4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is not fully understood. However, it is believed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its antitumor, antifungal, and antibacterial activities, the compound has been shown to have antioxidant properties. It has also been found to have potential as a diagnostic tool for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, the compound has limitations as well. Its synthesis is a complex process that requires specialized equipment and expertise. In addition, the compound is relatively expensive, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research involving 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential as a diagnostic tool for the detection of metal ions. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone is a complex process that involves several steps. The first step involves the reaction of 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the semicarbazone derivative. The product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde semicarbazone has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to have potential as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propriétés
IUPAC Name |
[(E)-[4-(benzimidazol-1-ylmethyl)thiophen-2-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c15-14(20)18-17-6-11-5-10(8-21-11)7-19-9-16-12-3-1-2-4-13(12)19/h1-6,8-9H,7H2,(H3,15,18,20)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGVPTWGBPKGN-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)
![2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5866550.png)
![N-[4-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5866551.png)





![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)
![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)


![{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)